molecular formula C11H14O B1293756 2',4',6'-Trimethylacetophenone CAS No. 1667-01-2

2',4',6'-Trimethylacetophenone

Cat. No.: B1293756
CAS No.: 1667-01-2
M. Wt: 162.23 g/mol
InChI Key: XWCIICLTKWRWCI-UHFFFAOYSA-N
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Scientific Research Applications

R1204 has a wide range of scientific research applications:

    Chemistry: It is used in the study of G-protein-coupled receptors and their role in various biochemical pathways.

    Biology: R1204 is utilized in research on cellular signaling and receptor modulation.

    Medicine: Its primary application is in the treatment of depression, where it helps regulate mood and behavior.

    Industry: R1204 can be used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Target of Action

It is known to be used as a laboratory chemical and an intermediate for chemical synthesis .

Mode of Action

The mode of action of 2’,4’,6’-Trimethylacetophenone involves its reaction with bromine. The rate of this reaction is found to depend on bromine concentration at moderately high concentrations. In the proposed mechanism, the reaction of bromine with enol is rate-determining—the enolization step being faster .

Biochemical Pathways

It is known to participate in reactions involving bromine .

Pharmacokinetics

It is known that the compound is a liquid with a refractive index of 15150-15190 @ 20°C .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’,4’,6’-Trimethylacetophenone. For instance, it is recommended to store the compound in cool, dry conditions in well-sealed containers .

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation when handling 2’,4’,6’-Trimethylacetophenone . It is also recommended to use personal protective equipment and wear chemical impermeable gloves .

Chemical Reactions Analysis

R1204 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

R1204 can be compared with other G-protein-coupled receptor modulators, such as:

    Risperidone: Used for the treatment of schizophrenia and bipolar disorder.

    Aripiprazole: Used for the treatment of schizophrenia and major depressive disorder.

    Quetiapine: Used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.

What sets R1204 apart is its specific receptor targets and its unique mechanism of action, which may offer advantages in terms of efficacy and side effect profile.

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCIICLTKWRWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061865
Record name 2',4',6'-Trimethylacetophenone
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

R1204 is G-protein-coupled receptor modulator which is involved in the regulation of mood and behavior.
Record name R1204
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CAS No.

1667-01-2
Record name 2′,4′,6′-Trimethylacetophenone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2',4',6'-Trimethylacetophenone
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Record name Acetylmesitylene
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Record name Ethanone, 1-(2,4,6-trimethylphenyl)-
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Record name 2',4',6'-Trimethylacetophenone
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Record name 2',4',6'-trimethylacetophenone
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Record name 2',4',6'-Trimethylacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2',4',6'-trimethylacetophenone useful in polymerization reactions?

A: this compound readily forms enolate complexes with certain metals. Research has shown that the reaction of this compound with a magnesium precursor yields an enolate complex that serves as an excellent initiator for the living, syndioselective polymerization of methyl methacrylate [, ]. This control over polymerization makes it a valuable compound for creating specific polymer architectures.

Q2: Are there any studies exploring this compound's use in catalysis beyond polymerization?

A: Yes, research has demonstrated the utility of this compound as a substrate in Friedel-Crafts acylation reactions [, ]. Studies have investigated different Lewis acid catalysts, such as metal chlorides and ionic liquids, for the acetylation of mesitylene (1,3,5-trimethylbenzene) with acetic anhydride, using this compound as a model product to assess catalytic activity and reaction kinetics [, ].

Q3: What analytical techniques are commonly employed to study reactions involving this compound?

A: Researchers commonly utilize spectroscopic techniques to characterize this compound and monitor reactions involving this compound. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining the structure and purity of the compound, as well as for monitoring the progress of reactions involving this compound []. Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule, aiding in the identification of reaction products and intermediates [].

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